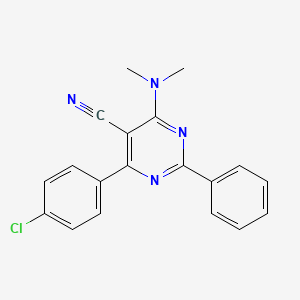
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile, abbreviated as 4CP-6DMA-2P-5PC, is an organic compound composed of four atoms of carbon, four atoms of hydrogen, two atoms of nitrogen, one atom of chlorine, and one atom of oxygen. It is a pyrimidinecarbonitrile, a type of heterocyclic compound, and has a molecular formula of C12H10ClN3O. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. 4CP-6DMA-2P-5PC is used in the synthesis of various pharmaceuticals, as an intermediate in the synthesis of active pharmaceutical ingredients, and for research purposes.
Applications De Recherche Scientifique
Spectroscopic Characterization and Theoretical Analysis
DFT/TD-DFT Calculations : The compound has been analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to determine structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties. Such studies offer insights into the molecular structure, electronic interactions, and potential applications in NLO devices. The analysis also includes natural bond orbital (NBO) analyses to understand intermolecular electronic interactions and stabilization energies, highlighting the compound's potential in biological applications and corrosion inhibition (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).
Anticancer Potential
Ultrasound-Promoted Synthesis : An environmentally friendly, rapid synthesis method using ultrasound has been developed for derivatives of this compound, demonstrating significant in vitro anticancer activities against various human tumor cell lines. This synthesis approach not only highlights the compound's potential as an anticancer agent but also presents a novel, green chemistry method for producing such derivatives (Shailee V. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, Deepak K. Lokwani, A. P. Nikalje, 2016).
Antimicrobial Activity
Synthesis and Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The studies indicate that certain derivatives exhibit promising inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, suggesting the potential for developing new antimicrobial agents based on this compound (Cherkupally Sanjeeva Reddy, Macherla Vani Devi, Malladi Sunitha, Adki Nagaraj, 2010).
Material Science Applications
Conductance and Solvent Behavior : The conductance and solvent behavior of derivatives have been studied in various solvents and temperatures, providing valuable information about molecular interactions and solvent properties. Such research is crucial for understanding the compound's behavior in different environments, which is essential for its application in material science and engineering (M. Gaware, 2021).
Mécanisme D'action
Target of Action
The primary target of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile is the histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It binds to this receptor, blocking the action of endogenous histamine . This blockade leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Given its antagonistic action at the histamine h1 receptor, it likely impacts pathways related toinflammatory responses and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic activity at the histamine H1 receptor. By blocking this receptor, the compound can alleviate symptoms associated with histamine-mediated responses , such as inflammation and allergic reactions .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-24(2)19-16(12-21)17(13-8-10-15(20)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPECUUMRZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)
![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)
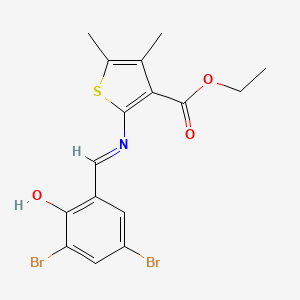
![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
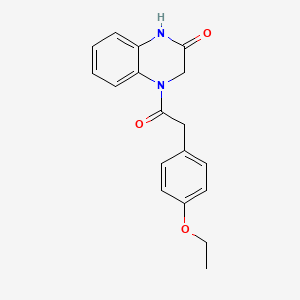
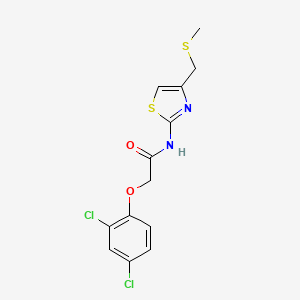
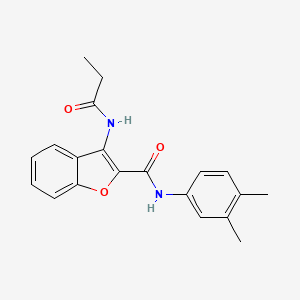

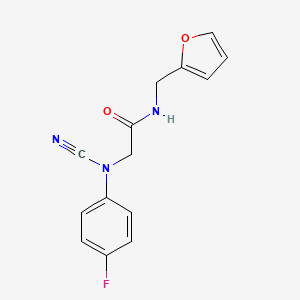
![6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2766167.png)
![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2766168.png)

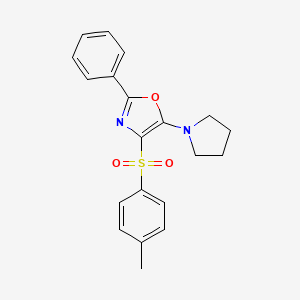
![N-(3-chloro-4-methoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766171.png)